molecular formula C13H19N3O3S B2535011 2-((1-(Pyrrolidin-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine CAS No. 1903821-55-5

2-((1-(Pyrrolidin-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine

Cat. No.: B2535011
CAS No.: 1903821-55-5
M. Wt: 297.37
InChI Key: XPCZRXDKFLHDNJ-UHFFFAOYSA-N
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Description

2-((1-(Pyrrolidin-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine is a complex organic compound featuring a pyridine ring and a pyrrolidine ring connected via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(Pyrrolidin-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine typically involves the following steps:

    Formation of Pyrrolidine Sulfonamide: Pyrrolidine reacts with sulfonyl chloride under basic conditions to form pyrrolidin-1-ylsulfonyl chloride.

    Nucleophilic Substitution: The pyrrolidin-1-ylsulfonyl chloride undergoes nucleophilic substitution with 3-hydroxypyridine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:

    Catalysis: Using catalysts to increase reaction rates.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-((1-(Pyrrolidin-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidin-2-one derivatives.

    Reduction: Reduction reactions can modify the sulfonyl group.

    Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Pyrrolidin-2-one derivatives.

    Reduction: Modified sulfonyl groups.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-((1-(Pyrrolidin-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for developing new drugs due to its ability to interact with biological targets.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors.

Mechanism of Action

The mechanism of action of 2-((1-(Pyrrolidin-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyridine rings can bind to active sites, influencing the activity of the target molecules. This interaction can modulate biological pathways, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds like pyrrolidin-2-one and pyrrolidine-2,5-diones.

    Pyridine Derivatives: Compounds such as 2-pyridyl sulfonamides.

Uniqueness

2-((1-(Pyrrolidin-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine is unique due to its combined pyrrolidine and pyridine structure, which provides a versatile scaffold for drug development and organic synthesis. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.

Properties

IUPAC Name

2-(1-pyrrolidin-1-ylsulfonylpyrrolidin-3-yl)oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3S/c17-20(18,15-8-3-4-9-15)16-10-6-12(11-16)19-13-5-1-2-7-14-13/h1-2,5,7,12H,3-4,6,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCZRXDKFLHDNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)N2CCC(C2)OC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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